molecular formula C17H10F3NO B1406337 4-(4-Trifluoromethylbenzoyl)quinoline CAS No. 1706443-60-8

4-(4-Trifluoromethylbenzoyl)quinoline

Cat. No.: B1406337
CAS No.: 1706443-60-8
M. Wt: 301.26 g/mol
InChI Key: BYXMOQQCIYSBRW-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

4-(4-Trifluoromethylbenzoyl)quinoline, systematically named as quinolin-4-yl-[3-(trifluoromethyl)phenyl]methanone, represents a complex heterocyclic compound that incorporates both quinoline and trifluoromethylbenzoyl functional groups. The compound possesses the molecular formula C17H10F3NO and exhibits a molecular weight of 301.26 grams per mole, as determined through computational chemistry methods. The structural architecture of this molecule demonstrates the sophisticated integration of aromatic heterocyclic systems with fluorinated substituents, creating a chemical entity with distinctive physicochemical properties.

The quinoline core structure consists of a benzene ring fused with a nitrogen-containing heterocyclic pyridine ring, forming what is systematically referred to as a benzopyridine system. This foundational framework has been recognized as a retained name that is preferred to alternative systematic fusion names such as 1-benzopyridine or benzo[b]pyridine according to International Union of Pure and Applied Chemistry nomenclature guidelines. The incorporation of the trifluoromethyl group at the para position of the benzoyl substituent introduces significant electronic and steric modifications that fundamentally alter the compound's molecular behavior and potential biological interactions.

The structural representation through Simplified Molecular-Input Line-Entry System notation reveals the compound as C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F, providing a standardized method for chemical database indexing and computational analysis. The International Chemical Identifier key SUUDYUWGAFSONN-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates precise chemical documentation and research coordination across global scientific databases.

The presence of the trifluoromethyl group significantly influences the electronic distribution within the molecule, creating areas of enhanced electronegativity that can participate in unique intermolecular interactions. These fluorine atoms, being the most electronegative elements in the periodic table, create substantial dipole moments and can engage in distinctive hydrogen bonding patterns that differ markedly from their non-fluorinated analogs. The benzoyl linkage provides a carbonyl functionality that serves as both an electron-withdrawing group and a potential site for chemical modification or biological target interaction.

Chemical Property Value Computational Method
Molecular Formula C17H10F3NO PubChem Database
Molecular Weight 301.26 g/mol PubChem 2.1 Release
International Chemical Identifier Key SUUDYUWGAFSONN-UHFFFAOYSA-N InChI 1.0.5
Simplified Molecular-Input Line-Entry System C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F OEChem 2.3.0
Chemical Database Identifier 86811134 PubChem

The three-dimensional conformational analysis of 4-(4-Trifluoromethylbenzoyl)quinoline reveals complex spatial arrangements that influence its potential biological activity and chemical reactivity patterns. The planar nature of the quinoline system contrasts with the rotational freedom available around the benzoyl linkage, creating conformational flexibility that can accommodate various molecular recognition events. The trifluoromethyl group adopts specific orientations that optimize intramolecular interactions while minimizing steric clashes, resulting in preferred conformational states that define the molecule's pharmacophoric properties.

Computational studies have demonstrated that the compound exhibits specific electronic characteristics that distinguish it from other quinoline derivatives, particularly in terms of electron density distribution and molecular orbital arrangements. The incorporation of fluorine atoms creates regions of altered charge distribution that can influence both chemical reactivity and biological target recognition. These electronic modifications represent crucial factors in determining the compound's potential utility in medicinal applications and its behavior in various chemical environments.

Historical Development of Quinoline Derivatives in Medicinal Chemistry

The historical trajectory of quinoline derivatives in medicinal chemistry traces back to 1834 when quinoline was first discovered and isolated by Friedlieb Ferdinard Runge from coal tar, marking the beginning of a revolutionary chapter in pharmaceutical development. This initial discovery established the foundation for what would become one of the most significant classes of therapeutic compounds in modern medicine, with quinoline serving as the structural backbone for numerous life-saving medications across diverse therapeutic areas.

The evolution of quinoline-based pharmaceuticals gained substantial momentum during the late nineteenth and early twentieth centuries, when researchers began to recognize the profound biological activities associated with naturally occurring quinoline alkaloids. Quinine, extracted from the bark of Cinchona trees, emerged as the first major quinoline-based therapeutic agent, demonstrating remarkable efficacy against malaria and establishing the paradigm for quinoline-mediated biological activity. This breakthrough not only provided an effective treatment for a devastating disease but also validated the quinoline scaffold as a privileged structure in medicinal chemistry.

The systematic exploration of quinoline chemistry accelerated significantly following the structural elucidation of quinine in 1908 and its subsequent total synthesis by Woodward and Doering in 1945. These scientific achievements provided researchers with detailed understanding of structure-activity relationships within the quinoline family and established methodological frameworks for the rational design of novel quinoline derivatives. The successful synthesis of quinine represented a pivotal moment in organic chemistry, demonstrating that complex natural products could be recreated through laboratory methods and opening pathways for the development of synthetic analogs with improved properties.

The mid-twentieth century witnessed an explosion in quinoline derivative development, particularly in the antimalarial domain, where compounds such as chloroquine, primaquine, and mefloquine were developed to address emerging resistance patterns and provide enhanced therapeutic profiles. These synthetic derivatives demonstrated that systematic structural modifications of the quinoline scaffold could yield compounds with superior efficacy, reduced toxicity, and improved pharmacokinetic properties compared to natural quinoline alkaloids. The success of these antimalarial agents established quinoline as a validated pharmacophore and encouraged exploration in other therapeutic areas.

Historical Milestone Year Significance
Quinoline Discovery 1834 First isolation from coal tar by Friedlieb Ferdinard Runge
Quinine Structure Elucidation 1908 Complete structural characterization established
Quinine Total Synthesis 1945 Woodward and Doering synthesis validation
Fluoroquinolone Introduction 1980s Broad-spectrum antibacterial applications
Modern Quinoline Hybrids 2000s-Present Multi-target therapeutic approaches

The introduction of fluoroquinolones in the 1980s represented another transformative period in quinoline medicinal chemistry, extending the therapeutic utility of quinoline derivatives beyond antimalarial applications into broad-spectrum antibacterial treatment. Compounds such as ciprofloxacin demonstrated that quinoline scaffolds could be effectively modified to target bacterial enzymes, particularly DNA gyrase and topoisomerase, establishing new mechanisms of action and therapeutic applications. This development validated the versatility of the quinoline framework and demonstrated its capacity to accommodate diverse functional modifications while maintaining biological activity.

Contemporary quinoline research has evolved toward sophisticated hybrid molecules that combine quinoline cores with other pharmacologically active moieties, exemplified by compounds such as 4-(4-Trifluoromethylbenzoyl)quinoline. These modern approaches reflect advanced understanding of molecular recognition, structure-activity relationships, and multi-target therapeutic strategies. The incorporation of trifluoromethyl groups represents a particularly significant development, as these substituents can dramatically alter molecular properties including lipophilicity, metabolic stability, and target selectivity.

Recent investigations into quinoline derivatives have revealed remarkable diversity in biological activities, encompassing anticancer, antimicrobial, anti-inflammatory, and neurological applications. The quinoline scaffold has demonstrated exceptional versatility in accommodating various substitution patterns and functional group modifications, enabling researchers to fine-tune molecular properties for specific therapeutic applications. This adaptability has maintained quinoline derivatives at the forefront of medicinal chemistry research and continues to drive innovation in pharmaceutical development.

The development of novel synthetic methodologies has further accelerated quinoline derivative research, with modern approaches including metal-catalyzed reactions, microwave-assisted synthesis, and green chemistry principles. These advanced synthetic techniques have enabled the preparation of previously inaccessible quinoline derivatives and have facilitated the systematic exploration of structure-activity relationships. The availability of efficient synthetic methods has democratized quinoline research and enabled researchers worldwide to contribute to the expanding knowledge base in this field.

Properties

IUPAC Name

quinolin-4-yl-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO/c18-17(19,20)12-7-5-11(6-8-12)16(22)14-9-10-21-15-4-2-1-3-13(14)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXMOQQCIYSBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethylbenzoyl)quinoline can be achieved through various methods. One common method involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization to form the quinoline ring . Another method involves the reaction of 4-quinolinylmethanone with 4-(trifluoromethyl)benzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of 4-(4-Trifluoromethylbenzoyl)quinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethylbenzoyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that quinoline derivatives, including 4-(4-Trifluoromethylbenzoyl)quinoline, exhibit notable antimicrobial properties. A study on pyrrolo[1,2-a]quinoline derivatives demonstrated their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). Compounds similar to 4-(4-Trifluoromethylbenzoyl)quinoline have shown minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL against H37Rv strains, with some derivatives being particularly promising against MDR strains at concentrations as low as 16 µg/mL .

1.2 Neurotherapeutic Potential

Another area of interest is the neurotherapeutic potential of quinoline derivatives. Compounds designed as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs) have shown significant promise in treating neurodegenerative diseases such as Alzheimer’s. The structure of these compounds allows for strong interactions with enzyme active sites, suggesting that modifications such as those found in 4-(4-Trifluoromethylbenzoyl)quinoline could enhance therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Studies have indicated that specific substitutions on the benzoyl group significantly influence biological activity. For instance, the presence of trifluoromethyl groups has been associated with enhanced potency against various targets, including bacterial enzymes and neurodegenerative disease mechanisms .

CompoundActivityMIC (µg/mL)Target
4fAnti-TB64H37Rv
4jAnti-TB16MDR-TB
a12MAO-B0.47Neuro

Case Studies

3.1 Antitubercular Activity

A detailed study evaluated several pyrrolo[1,2-a]quinoline derivatives, including those structurally related to 4-(4-Trifluoromethylbenzoyl)quinoline, for their antitubercular activity. The findings revealed that compounds with specific substitutions exhibited potent activity against both H37Rv and MDR strains of Mycobacterium tuberculosis. The study emphasized the importance of structural modifications in enhancing bioactivity and reducing cytotoxicity .

3.2 Neurodegenerative Disease Treatment

In another investigation focusing on neurotherapeutic applications, quinoline-sulfonamide derivatives were synthesized and tested for their inhibitory effects on MAOs and ChEs. The results indicated that certain structural features significantly improved binding affinity and inhibition potency, suggesting that similar modifications in compounds like 4-(4-Trifluoromethylbenzoyl)quinoline could lead to effective treatments for Alzheimer’s disease .

Comparison with Similar Compounds

Structural Analogues at the 4-Position

4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline
  • Structure : A bulky adamantyl group at the 4-position and a 4-fluorophenyl group at the 2-position.
  • The fluorophenyl group introduces moderate electron-withdrawing effects.
  • Applications: Explored as an antituberculosis agent due to structural similarities to bioactive quinoline-carboxylic acids .
  • Comparison: Unlike 4-(4-Trifluoromethylbenzoyl)quinoline, the adamantyl group lacks the electron-withdrawing carbonyl linkage, which may reduce conjugation effects with the quinoline core.
4-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)quinoline (47c)
  • Structure : A hydroxylphenyl group at the 4-position and a methoxyphenyl group at the 2-position.
  • Properties : The hydroxyl group enables hydrogen bonding, while methoxy provides electron-donating effects.
  • Applications: Potential use in optoelectronics due to tunable electronic properties from substituent interplay .
4-(1-Azepanylcarbonyl)-2-(2,4-dimethoxyphenyl)quinoline
  • Structure : A carbonyl-linked azepanyl group at the 4-position and dimethoxyphenyl at the 2-position.
  • Properties : The carbonyl group facilitates conjugation, while azepanyl introduces flexibility and basicity.
  • Applications : Likely explored in drug discovery due to the azepanyl moiety’s prevalence in bioactive molecules .
  • Comparison : The trifluoromethylbenzoyl group in the target compound replaces azepanyl with a rigid, electron-deficient aromatic system, which could alter solubility and binding specificity.

Trifluoromethyl-Substituted Analogues

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
  • Structure : CF₃ at the 2-position, chloro at 4, and methoxy at 5.
  • Properties: The 2-CF₃ group directs electron withdrawal to the quinoline’s nitrogen, enhancing acidity and reactivity.
  • Applications: Halogenated quinolines are common intermediates in antimicrobial agents .
  • Comparison : The target compound’s 4-CF₃-benzoyl group may exhibit broader π-conjugation, beneficial for optoelectronic applications, whereas 2-CF₃ prioritizes electronic modulation near the heterocyclic nitrogen.
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
  • Structure : CF₃ at the 8-position with nitro and chloro substituents.
  • Properties : Nitro and CF₃ create a highly electron-deficient system, favoring electrophilic substitution reactions.
  • Applications : Likely used in synthetic chemistry for further functionalization .
  • Comparison : The target compound’s benzoyl group offers a planar aromatic extension, whereas 8-CF₃ introduces steric hindrance and ortho effects.
5-(p-Fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f)
  • Structure: Triazoloquinoline with p-fluorophenyl.
  • Activity : ED₅₀ = 22.0–27.4 mg/kg in anticonvulsant models .
  • Comparison : The target compound’s benzoyl-CF₃ group may enhance CNS penetration but requires verification in bioassays.
3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline
  • Structure : Extended fused-ring system with chlorophenyl and nitrophenyl.
  • Activity : Anticancer and anti-inflammatory properties inferred from crystallographic studies .
  • Comparison: The benzoyl-CF₃ group in the target compound may reduce steric bulk compared to benzo[f]quinoline, improving pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-trifluoromethylbenzoyl)quinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a trifluoromethyl-substituted benzoyl chloride with a quinoline precursor. For example, 4-(trifluoromethyl)benzoyl chloride (CAS RN 329-15-7) can react with quinoline derivatives under Friedel-Crafts acylation conditions. Optimize reaction temperature (e.g., 78–83°C under reduced pressure ) and use Lewis acids like AlCl₃ to enhance electrophilicity. Purification via recrystallization (ethanol or THF) is recommended to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 4-(4-trifluoromethylbenzoyl)quinoline?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic signals for the quinoline ring (δ 8.5–9.0 ppm for H-2/H-8) and the trifluoromethylbenzoyl group (δ 120–125 ppm for CF₃ in ¹³C NMR).
  • IR : Look for C=O stretching (~1680 cm⁻¹) and C-F vibrations (~1120 cm⁻¹).
  • MS : Confirm molecular ion peaks at m/z 305.2 (C₁₇H₁₀F₃NO) and fragmentation patterns consistent with trifluoromethyl loss .

Q. What are the recommended purification strategies for this compound?

  • Methodological Answer : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) to remove unreacted benzoyl chloride. For higher purity, employ preparative HPLC with a C18 column and acetonitrile/water (0.1% TFA) mobile phase. Crystallization in ethanol yields crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in subsequent derivatization?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, activating the quinoline ring for nucleophilic substitution at positions 2 and 7. For example, Suzuki-Miyaura coupling at position 4 requires Pd(PPh₃)₄ and arylboronic acids (80°C, DMF/H₂O). Monitor regioselectivity via LC-MS and compare with computational models (e.g., DFT calculations) .

Q. What experimental design considerations are critical when evaluating this compound’s anticancer activity?

  • Methodological Answer :

  • Cell Lines : Use MCF-7 (breast cancer) and A549 (lung cancer) for in vitro cytotoxicity assays (IC₅₀ determination via MTT assay).
  • Controls : Include doxorubicin (IC₅₀ ~2.07 µM for MCF-7) and erlotinib (IC₅₀ ~19.26 µM for A549) .
  • Dose Optimization : Test concentrations from 0.1–50 µM, with triplicate measurements to account for variability.
  • Molecular Docking : Use AutoDock Vina to simulate binding to topoisomerase II or EGFR, correlating binding energy (ΔG) with experimental IC₅₀ values .

Q. How should researchers address contradictions in bioassay data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Data Normalization : Express activity relative to a common reference compound (e.g., cisplatin).
  • Meta-Analysis : Compare structural analogs (e.g., 4-chloro-2-methyl-8-CF₃-quinoline vs. 4-morpholinyl derivatives) to identify substituent effects .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME to estimate logP (~3.2), solubility (LogS ~-4.5), and CYP450 inhibition.
  • Toxicity : Employ ProTox-II for hepatotoxicity alerts (e.g., mitochondrial membrane disruption).
  • QSAR Models : Train models on datasets like ChEMBL to predict bioactivity against malaria or cancer targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.